molecular formula C23H18BrN3O B389419 N'-[(Z)-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-2-BROMOBENZOHYDRAZIDE

N'-[(Z)-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-2-BROMOBENZOHYDRAZIDE

Cat. No.: B389419
M. Wt: 432.3g/mol
InChI Key: VYUFDBSYVWWCFT-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the indole ring and a bromobenzohydrazide moiety, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-bromobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-phenyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide
  • N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-chlorobenzohydrazide
  • N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-fluorobenzohydrazide

Uniqueness

N’-[(1-benzyl-1H-indol-3-yl)methylene]-2-bromobenzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The benzyl group attached to the indole ring also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C23H18BrN3O

Molecular Weight

432.3g/mol

IUPAC Name

N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-bromobenzamide

InChI

InChI=1S/C23H18BrN3O/c24-21-12-6-4-11-20(21)23(28)26-25-14-18-16-27(15-17-8-2-1-3-9-17)22-13-7-5-10-19(18)22/h1-14,16H,15H2,(H,26,28)/b25-14-

InChI Key

VYUFDBSYVWWCFT-QFEZKATASA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NC(=O)C4=CC=CC=C4Br

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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